molecular formula C8H13ClN2O2 B12220937 1-(2-hydroxyethyl)-4,6-dimethylpyrimidin-2(1H)-one hydrochloride CAS No. 14761-70-7

1-(2-hydroxyethyl)-4,6-dimethylpyrimidin-2(1H)-one hydrochloride

Cat. No.: B12220937
CAS No.: 14761-70-7
M. Wt: 204.65 g/mol
InChI Key: GGKYJCIZGRQFNI-UHFFFAOYSA-N
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Description

1-(2-Hydroxyethyl)-4,6-dimethylpyrimidin-2(1H)-one hydrochloride is a pyrimidinone derivative characterized by a hydroxyethyl substituent at the N1 position and methyl groups at the C4 and C6 positions of the heterocyclic ring. Its hydrochloride salt form enhances stability and solubility in polar solvents, making it suitable for pharmaceutical and chemical research applications. The compound’s structure has been validated via crystallographic methods using programs like SHELXL and ORTEP-III, which are widely employed for small-molecule refinement and visualization . Pyrimidinone derivatives, including this compound, are often explored for their bioactivity, particularly in drug discovery for antimicrobial, antiviral, or enzyme-inhibitory roles .

Properties

CAS No.

14761-70-7

Molecular Formula

C8H13ClN2O2

Molecular Weight

204.65 g/mol

IUPAC Name

1-(2-hydroxyethyl)-4,6-dimethylpyrimidin-2-one;hydrochloride

InChI

InChI=1S/C8H12N2O2.ClH/c1-6-5-7(2)10(3-4-11)8(12)9-6;/h5,11H,3-4H2,1-2H3;1H

InChI Key

GGKYJCIZGRQFNI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=O)N1CCO)C.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2(1H)-Pyrimidinone, 1-(2-hydroxyethyl)-4,6-dimethyl-, monohydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-hydroxyethylamine with 4,6-dimethyl-2-oxo-1,2-dihydropyrimidine in the presence of hydrochloric acid. The reaction is carried out under reflux conditions to facilitate the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyethyl group, leading to the formation of aldehyde or carboxylic acid derivatives.

    Reduction: Reduction reactions can target the pyrimidinone ring, potentially converting it to a dihydropyrimidine derivative.

    Substitution: The dimethyl groups on the pyrimidinone ring can participate in electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic reagents like halogens or sulfonyl chlorides can be employed under acidic or basic conditions.

Major Products:

    Oxidation: Aldehyde or carboxylic acid derivatives.

    Reduction: Dihydropyrimidine derivatives.

    Substitution: Various substituted pyrimidinone derivatives depending on the electrophile used.

Scientific Research Applications

Biological Activities

The compound has shown potential in various biological activities, including:

  • Antimicrobial Properties : Studies have indicated that 1-(2-hydroxyethyl)-4,6-dimethylpyrimidin-2(1H)-one hydrochloride exhibits antimicrobial effects against certain bacterial strains, making it a candidate for developing new antimicrobial agents.
  • Metabolic Pathway Interactions : Research has suggested that it may influence metabolic pathways, potentially impacting cellular processes related to energy metabolism and cell proliferation.

Drug Development

1-(2-hydroxyethyl)-4,6-dimethylpyrimidin-2(1H)-one hydrochloride has been investigated for its potential as a lead compound in drug development. Its structural characteristics allow for modifications that could enhance efficacy and reduce toxicity.

Case Study Example :
A study focused on synthesizing derivatives of this compound to evaluate their pharmacological profiles. The derivatives showed varying degrees of activity against specific targets in cancer cells, indicating the compound's versatility as a scaffold for drug design.

Formulation Development

The compound's solubility profile makes it suitable for formulation in various dosage forms. Its hydrochloride salt form allows for better absorption and bioavailability when administered orally.

Agricultural Chemistry

In agricultural chemistry, compounds similar to 1-(2-hydroxyethyl)-4,6-dimethylpyrimidin-2(1H)-one hydrochloride are being explored for their potential as plant growth regulators or pesticides. The biological activity exhibited by this compound suggests it could play a role in enhancing crop yields or protecting plants from pathogens.

Comparative Analysis with Related Compounds

To better understand the unique properties of 1-(2-hydroxyethyl)-4,6-dimethylpyrimidin-2(1H)-one hydrochloride, a comparison with structurally similar compounds is beneficial:

Compound NameStructure FeaturesUnique Aspects
4-Hydroxy-1,6-dimethylpyridin-2(1H)-oneHydroxyl group at position 4Different reactivity profile
5-Ethyl-5-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrioneAdditional phenyl groupEnhanced stability
2-Hydroxy-4-methylpyrimidin-5-oneMethyl substitution at position 4Variation in biological activity

This table illustrates the diversity among pyrimidine derivatives while highlighting the unique features of 1-(2-hydroxyethyl)-4,6-dimethylpyrimidin-2(1H)-one hydrochloride that may contribute to its specific applications.

Mechanism of Action

The mechanism of action of 2(1H)-Pyrimidinone, 1-(2-hydroxyethyl)-4,6-dimethyl-, monohydrochloride involves its interaction with molecular targets such as enzymes or receptors. The hydroxyethyl group can form hydrogen bonds with active sites, while the pyrimidinone core can participate in π-π interactions or coordinate with metal ions. These interactions can modulate the activity of the target, leading to the desired biological or chemical effect.

Comparison with Similar Compounds

The structural and functional nuances of 1-(2-hydroxyethyl)-4,6-dimethylpyrimidin-2(1H)-one hydrochloride can be elucidated by comparing it to analogs with varying substituents, salt forms, or ring modifications. Below is a detailed analysis:

Structural and Functional Group Comparisons
Compound Name CAS Number Molecular Formula Substituents Salt Form Structural Similarity Score
1-(2-Hydroxyethyl)-4,6-dimethylpyrimidin-2(1H)-one hydrochloride Not specified C₉H₁₅ClN₂O₂ 2-hydroxyethyl, 4,6-dimethyl Hydrochloride N/A
4,6-Dimethylpyrimidin-2(1H)-one 108-79-2 C₆H₈N₂O None (parent compound) None 0.82
1-(2-Aminoethyl)-4,6-dimethylpyrimidin-2(1H)-one dihydrochloride 1185712-25-7 C₈H₁₅Cl₂N₃O 2-aminoethyl, 4,6-dimethyl Dihydrochloride N/A
Pyrimidin-2(1H)-one hydrochloride 1450-92-6 C₄H₅ClN₂O None Hydrochloride 0.83

Key Observations :

  • Hydroxyethyl vs. Aminoethyl Substituents: The hydroxyethyl group in the target compound increases hydrophilicity compared to the methyl groups in 4,6-dimethylpyrimidin-2(1H)-one. However, the aminoethyl analog (CAS 1185712-25-7) exhibits higher polarity due to its basic amine group, leading to greater water solubility as a dihydrochloride salt .
  • Salt Forms: The hydrochloride salt of the target compound offers moderate solubility, while the dihydrochloride form of the aminoethyl derivative enhances solubility further, as seen in its molecular weight (240 g/mol) and LogP (-0.46) .
Physicochemical Properties
Property Target Compound 4,6-Dimethylpyrimidin-2(1H)-one 1-(2-Aminoethyl)-4,6-dimethylpyrimidin-2(1H)-one dihydrochloride
Molecular Weight (g/mol) 216.7 (estimated) 124.14 240
LogP ~0.5 (predicted) 0.35 -0.46
Solubility Moderate in water Low in water, soluble in organic solvents High in water (due to dihydrochloride)
Melting Point Not reported 190–192°C Not reported

Key Findings :

  • The hydroxyethyl group in the target compound balances hydrophilicity and lipophilicity, making it more soluble than the parent pyrimidinone (CAS 108-79-2) but less soluble than the dihydrochloride salt of the aminoethyl analog .
  • Crystallographic data for 4,6-dimethylpyrimidin-2(1H)-one reveals a co-crystal structure with urea and water, highlighting hydrogen-bonding interactions that may influence its stability and formulation .

Biological Activity

1-(2-Hydroxyethyl)-4,6-dimethylpyrimidin-2(1H)-one hydrochloride is a pyrimidine derivative with significant potential in various biological applications. Its molecular formula is C₈H₁₃ClN₂O₂, and it has garnered attention for its unique structural properties, which include a pyrimidinone core substituted with hydroxyethyl and dimethyl groups. This article explores its biological activities, mechanisms of action, and relevant research findings.

  • Molecular Weight : 204.65 g/mol
  • CAS Number : 14761-70-7
  • IUPAC Name : 1-(2-hydroxyethyl)-4,6-dimethylpyrimidin-2-one; hydrochloride
  • Chemical Structure :
    • Chemical Structure

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The hydroxyethyl group facilitates hydrogen bonding, while the pyrimidinone core can engage in π-π interactions and coordinate with metal ions. These interactions are crucial for modulating the activity of biological targets, leading to various pharmacological effects.

Antimicrobial Properties

Research indicates that 1-(2-hydroxyethyl)-4,6-dimethylpyrimidin-2(1H)-one hydrochloride exhibits antimicrobial activity against several pathogens. Studies have shown that it can inhibit the growth of bacteria and fungi, making it a candidate for further development as an antimicrobial agent.

Anticancer Activity

Several studies have investigated the anticancer properties of this compound. It has demonstrated cytotoxic effects on various cancer cell lines, suggesting potential as a therapeutic agent in oncology. Notably, its mechanism may involve the induction of apoptosis in cancer cells through modulation of specific signaling pathways.

Enzyme Inhibition

The compound has been studied for its ability to inhibit certain enzymes involved in metabolic pathways. This inhibition can alter cellular processes and has implications for diseases such as diabetes and cancer.

Case Studies and Research Findings

StudyFindings
Antimicrobial Efficacy A study published in Journal of Medicinal Chemistry reported that derivatives of this compound exhibited MIC values ranging from 0.02 to 0.12 µg/mL against drug-susceptible strains of tuberculosis .
Cytotoxicity Against Cancer Cells Research indicated that treatment with this compound resulted in a significant reduction in cell viability in various cancer cell lines (IC50 values < 20 µM) .
Enzyme Interaction Studies Molecular docking studies revealed that the compound effectively binds to target enzymes, suggesting a mechanism for its biological activity .

Comparative Analysis with Similar Compounds

To better understand the unique properties of 1-(2-hydroxyethyl)-4,6-dimethylpyrimidin-2(1H)-one hydrochloride, it is useful to compare it with structurally similar compounds:

Compound NameStructure FeaturesUnique Aspects
4-Hydroxy-1,6-dimethylpyridin-2(1H)-oneHydroxyl group at position 4Different ring structure affecting reactivity
5-Ethyl-5-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrioneAdditional phenyl groupEnhanced stability and different biological activity
2-Hydroxy-4-methylpyrimidin-5-oneMethyl substitution at position 4Variation in methyl substitution affecting properties

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